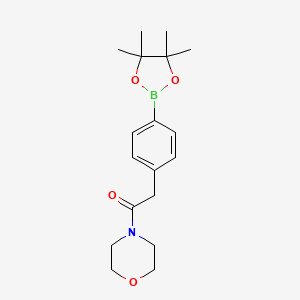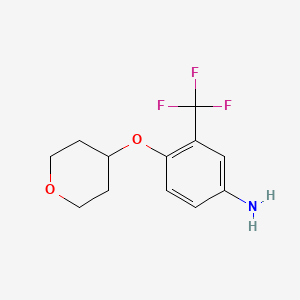
4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
The compound “4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline” is a chemical compound, but there is limited information available about it. It’s important to note that the compound’s name suggests it contains an aniline group, which is a functional group consisting of a phenyl group attached to an amino group .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. Anilines, for example, are often involved in reactions such as acylation, alkylation, and diazotization .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis in NLO Materials
Research on similar molecules to 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and its derivatives, has been conducted focusing on vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This study, conducted by Revathi et al. (2017), is significant in the field of Nonlinear Optical (NLO) materials due to its insights into the structural and vibrational characteristics of these molecules.
Docking and QSAR Studies in Kinase Inhibition
Another research area involves the docking and quantitative structure–activity relationship (QSAR) studies of derivatives similar to this compound for their potential as c-Met kinase inhibitors. A study by Caballero et al. (2011) provides insights into how variations in molecular structure affect inhibitory activity against c-Met kinase, a target in cancer therapy.
Liquid Crystalline Properties
Research into liquid crystals also features derivatives of this compound. In a study by Miyajima et al. (1995), derivatives exhibited stable smectic B and A phases, which are relevant for the development of materials with unique optical properties.
Synthesis of Isoxazoles and Triazines
Anilines with trifluoromethyl groups, akin to this compound, have been explored for their reactivity in synthesizing isoxazoles and triazines. Research by Strekowski et al. (1995) demonstrates this application, which is significant for the development of various pharmaceutical and agrochemical compounds.
Synthesis of Quinolinones
In the synthesis of quinolinones, related compounds to this compound have been used. Marull et al. (2004) detail a method for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, highlighting its importance in organic chemistry and potential pharmaceutical applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(oxan-4-yloxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-8(16)1-2-11(10)18-9-3-5-17-6-4-9/h1-2,7,9H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADOSNQPAVPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



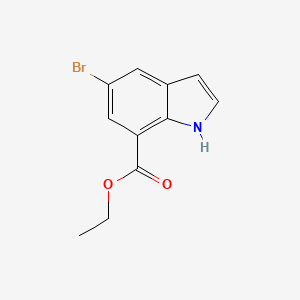
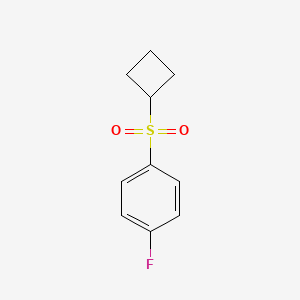
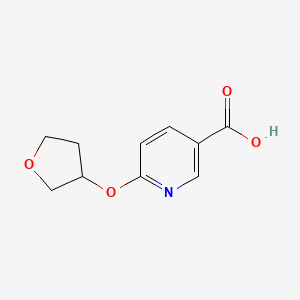
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
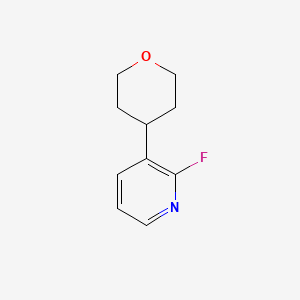
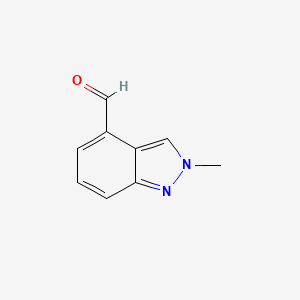
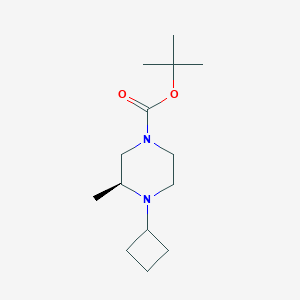
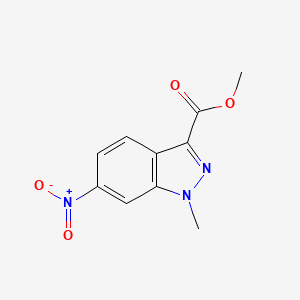

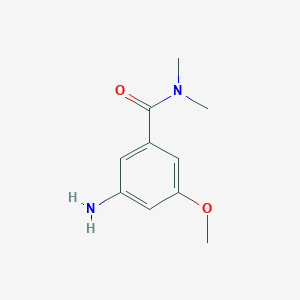


![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
